Lipophilicity Modulation: LogP Increase vs. 3-Bromo-5-chloropyridine
The 4-methyl substituent in 3-bromo-5-chloro-4-methylpyridine substantially increases lipophilicity compared to the non-methylated analog 3-bromo-5-chloropyridine. Consensus LogP for the target compound is 2.55, with individual prediction methods (XLOGP3: 2.54, WLOGP: 2.81) indicating consistent moderate-to-high lipophilicity . In contrast, 3-bromo-5-chloropyridine (CAS 262609-79-6) lacks the methyl group and exhibits a lower consensus LogP of approximately 1.8-1.9 based on comparable computational predictions. This difference of approximately 0.65-0.75 log units translates to roughly a 4- to 6-fold increase in octanol-water partition coefficient, directly impacting membrane permeability potential of derived compounds.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.55; XLOGP3 = 2.54; WLOGP = 2.81 |
| Comparator Or Baseline | 3-Bromo-5-chloropyridine (CAS 262609-79-6): Consensus LogP ~1.8-1.9 (computed) |
| Quantified Difference | ΔLogP ≈ +0.65 to +0.75 (4- to 6-fold increased partition coefficient) |
| Conditions | Computed physicochemical properties; multi-method consensus from SwissADME-derived algorithms |
Why This Matters
This quantifiable lipophilicity increase enables tuning of membrane permeability in drug candidates where the unsubstituted analog would yield suboptimal pharmacokinetic profiles.
